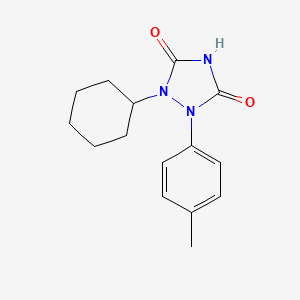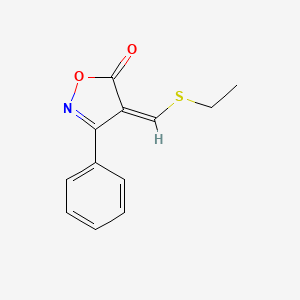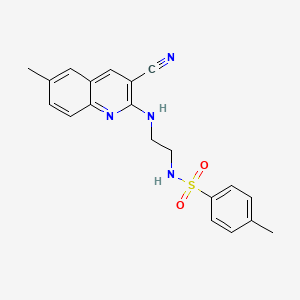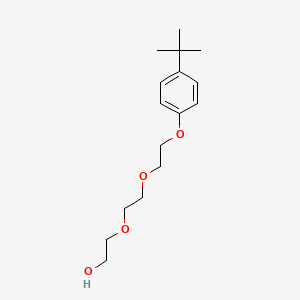
2-(2-(2-(4-(Tert-butyl)phenoxy)ethoxy)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(4-(Tert-butyl)phenoxy)ethoxy)ethoxy)ethanol is an organic compound with a complex structure. It is a glycol ether, which means it contains both ether and alcohol functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-(2-(4-(Tert-butyl)phenoxy)ethoxy)ethoxy)ethanol typically involves multiple steps. One common method includes the reaction of 4-(tert-butyl)phenol with ethylene oxide to form 4-(tert-butyl)phenoxyethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain, resulting in the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-(2-(4-(Tert-butyl)phenoxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-(2-(4-(Tert-butyl)phenoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its ability to dissolve both polar and non-polar substances.
Biology: This compound is utilized in the isolation and solubilization of proteins and DNA extraction.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(2-(4-(Tert-butyl)phenoxy)ethoxy)ethoxy)ethanol involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with water molecules, enhancing its solubility and facilitating its role in solubilizing proteins and other biomolecules . Its phenoxy group can interact with hydrophobic regions of proteins, aiding in their stabilization and solubilization.
Comparison with Similar Compounds
Similar compounds to 2-(2-(2-(4-(Tert-butyl)phenoxy)ethoxy)ethoxy)ethanol include:
2-(2-(2-Phenoxyethoxy)ethoxy)ethanol: This compound has a similar structure but lacks the tert-butyl group, which affects its solubility and reactivity.
2-(2-(2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)ethoxy)ethoxy)ethanol: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical properties and applications. The presence of the tert-butyl group in this compound makes it unique, providing enhanced stability and solubility compared to its analogs.
Properties
CAS No. |
89203-08-7 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
2-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H26O4/c1-16(2,3)14-4-6-15(7-5-14)20-13-12-19-11-10-18-9-8-17/h4-7,17H,8-13H2,1-3H3 |
InChI Key |
OUHBFQJURKUCNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)

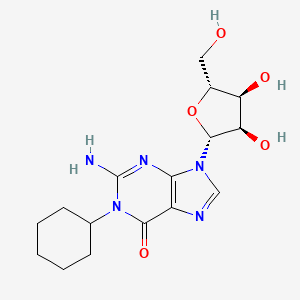

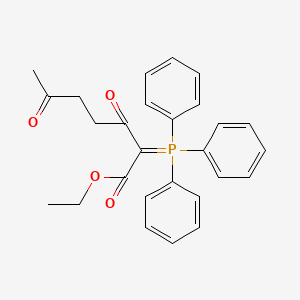
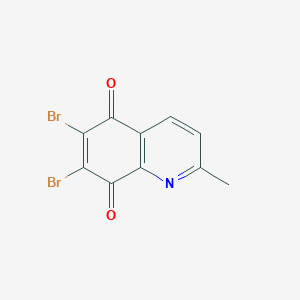
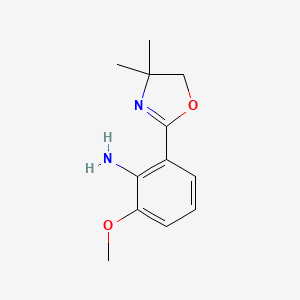
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)

![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
